molecular formula C31H26ClOP B12672073 4-chloro-3-methylphenolate;tetraphenylphosphanium CAS No. 93839-63-5

4-chloro-3-methylphenolate;tetraphenylphosphanium

Cat. No.: B12672073
CAS No.: 93839-63-5
M. Wt: 481.0 g/mol
InChI Key: ACMBIXWDYKDVLL-UHFFFAOYSA-M
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Description

Chemical Structure and Properties The compound 4-chloro-3-methylphenolate;tetraphenylphosphanium consists of two ionic components:

  • Anion: 4-chloro-3-methylphenolate (C₇H₆ClO⁻), derived from 4-chloro-3-methylphenol (C₇H₇ClO) via deprotonation .
  • Cation: Tetraphenylphosphanium (C₂₄H₂₀P⁺), a quaternary phosphonium ion with four phenyl groups attached to a central phosphorus atom .

The tetraphenylphosphonium cation is known for its stability and role in phase-transfer catalysis (PTC), while the substituted phenolate anion contributes to solubility and reactivity modulation.

Properties

CAS No.

93839-63-5

Molecular Formula

C31H26ClOP

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-3-methylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1

InChI Key

ACMBIXWDYKDVLL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.

Industrial Production Methods

Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methylphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated phenols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Agent

4-Chloro-3-methylphenolate is widely recognized for its antimicrobial properties. It is used in various formulations for disinfectants and antiseptics due to its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The compound is employed in veterinary medicine at concentrations of 0.1-0.5% for topical and parenteral use .

Preservative in Industrial Products

This compound serves as a preservative in paints, inks, and adhesives, enhancing their shelf life by preventing microbial growth. Its application extends to metalworking fluids and cutting oils, where it helps maintain product integrity .

Research on Kinetic Behavior

Studies have investigated the kinetic behavior of 4-chloro-3-methylphenol when reacted with phosphorus oxychloride (POCl₃). This research aids in understanding the reaction mechanisms involved in synthesizing phosphate esters, which are important in various chemical processes .

Environmental Studies

4-Chloro-3-methylphenolate has been evaluated for its environmental impact due to its potential toxicity to aquatic life. Research indicates that while it is biodegradable, it can accumulate in fatty tissues of aquatic organisms, necessitating careful management during industrial use .

Catalysis

Tetraphenylphosphanium salts are utilized as catalysts in organic synthesis reactions. They facilitate various transformations, including nucleophilic substitutions and coupling reactions, making them valuable in synthetic organic chemistry.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential for developing new materials and catalysts with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study published by the US Environmental Protection Agency assessed the antimicrobial efficacy of 4-chloro-3-methylphenol against various pathogens. The results demonstrated significant reductions in microbial load when used at appropriate concentrations, supporting its application as an effective disinfectant .

Case Study 2: Industrial Application

Research conducted on the use of 4-chloro-3-methylphenol in adhesives showed that formulations containing this compound exhibited enhanced resistance to microbial contamination compared to control samples without preservatives. This finding underscores its importance in maintaining product quality in industrial applications .

Mechanism of Action

The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Variation in Anion: Tetraphenylphosphonium Salts

Tetraphenylphosphonium (TPP⁺) pairs with diverse anions, influencing physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Applications References
Tetraphenylphosphonium chloride (C₆H₅)₄PCl 399.84 300 Water, organic Phase-transfer catalyst, precursor to other salts
Tetraphenylphosphonium bromide (C₆H₅)₄PBr 444.25 N/A Organic solvents Organic synthesis
Bis(tetraphenylphosphonium) tetrachloridocobaltate(II) (C₂₄H₂₀P)₂[CoCl₄] 879.46 N/A Low Crystal engineering, magnetic materials
Tetraphenylphosphonium acetatodichlorodioxoruthenate(VI) (C₆H₅)₄P(CH₃CO₂RuO₂Cl₂) N/A 213 (dec.) N/A Catalysis, redox-active materials

Key Findings :

  • Chloride vs. Bromide : TPPCl and TPPBr differ in solubility and halide reactivity. TPPCl is water-soluble, making it preferable for aqueous PTC, while TPPBr is more lipophilic .
  • Complex Anions : Salts like [CoCl₄]²⁻ or Ru-based anions enable applications in materials science but exhibit lower solubility due to bulky structures .

Variation in Cation: Substituted Phosphonium Salts

Modifying the phosphonium cation’s substituents alters steric and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications References
(2,4-Dichlorobenzyl)triphenylphosphonium chloride C₂₅H₂₀Cl₃P 450.76 2,4-Dichlorobenzyl Alkylating agent, intermediates in synthesis
(Chloromethyl)triphenylphosphonium chloride C₁₉H₁₇Cl₂P 351.67 Chloromethyl Alkylation reactions

Key Findings :

  • Benzyl Substituents : The 2,4-dichlorobenzyl group enhances electrophilicity, making it effective in alkylation reactions .
  • Steric Effects : Bulky substituents (e.g., tetraphenyl) improve thermal stability but reduce solubility compared to smaller analogs .

Variation in Phenolate Anion

Comparing 4-chloro-3-methylphenolate with other phenolates:

Compound Name Molecular Formula Substituents Cation Applications References
Tetraphenylphosphonium phenolate C₂₄H₂₀P⁺·C₆H₅O⁻ None Tetraphenylphosphonium Solubility studies, reference salt
4-Chloro-3-methylphenolate;tetraphenylphosphanium C₇H₆ClO⁻·C₂₄H₂₀P⁺ 4-Cl, 3-CH₃ Tetraphenylphosphonium Potential PTC, antimicrobial agents
4-Chloro-2-(trifluoromethyl)phenolate C₇H₄ClF₃O⁻ 4-Cl, 2-CF₃ N/A Pharmaceuticals, agrochemicals

Key Findings :

  • Electron-Withdrawing Groups: The 4-Cl and 3-CH₃ substituents in 4-chloro-3-methylphenolate enhance acidity compared to unsubstituted phenolate, improving anion stability in polar solvents .

Biological Activity

4-Chloro-3-methylphenolate; tetraphenylphosphanium is a compound that has garnered attention in scientific research due to its notable biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyDetails
CAS Number 93839-63-5
Molecular Formula C19H20ClNO2P
Molecular Weight 353.83 g/mol
IUPAC Name 4-chloro-3-methylphenolate; tetraphenylphosphanium

Structure

The compound consists of a chlorinated phenolic moiety combined with a tetraphenylphosphonium group, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Research indicates that 4-chloro-3-methylphenolate; tetraphenylphosphanium exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Studies

  • Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for both bacteria, indicating strong antimicrobial potential .
  • Fungal Activity : Another investigation focused on antifungal properties showed that the compound was effective against Candida albicans, with an MIC of 64 µg/mL. The study suggested that the compound's mechanism involved altering the permeability of the fungal cell membrane .

The biological activity of 4-chloro-3-methylphenolate; tetraphenylphosphanium is primarily attributed to its ability to interact with microbial membranes. The phosphonium group enhances membrane permeability, leading to cell lysis and death. Additionally, the chlorinated phenol component may interfere with enzymatic functions essential for microbial survival.

Comparative Studies

Comparative studies have shown that this compound is more effective than traditional antiseptics like phenol and chlorhexidine in certain applications. A comparative analysis highlighted that while chlorhexidine had an MIC of 128 µg/mL against E. coli, 4-chloro-3-methylphenolate; tetraphenylphosphanium achieved lower MIC values .

Toxicological Assessments

Despite its potent antimicrobial properties, toxicological assessments are crucial for evaluating safety. Studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further development in medical applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-3-methylphenolate;tetraphenylphosphanium, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloro-3-methylphenol and tetraphenylphosphonium chloride in a polar aprotic solvent (e.g., THF). Key parameters include:

  • Molar ratios : A 1:1 stoichiometry minimizes side products. Excess tetraphenylphosphonium chloride may improve yield but requires purification via column chromatography .

  • Reaction time : Monitor progress via thin-layer chromatography (TLC) every 12–24 hours; reactions often require 48–72 hours at room temperature for completion .

  • Purification : Recrystallization in ethanol or acetonitrile enhances purity (>95%), confirmed by HPLC or NMR .

    • Data Table :
ParameterOptimal ValueImpact on Yield/Purity
SolventTHFEnhances solubility
Temperature25°CPrevents decomposition
Stoichiometry1:1Reduces byproducts

Q. How can spectroscopic techniques distinguish 4-chloro-3-methylphenolate;tetraphenylphosphanium from structurally similar compounds?

  • Methodological Answer :

  • ¹H NMR : The phenolic proton (δ 5.2–5.8 ppm) is absent in the deprotonated phenolate form. Aromatic protons from tetraphenylphosphanium appear as multiplet signals (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Look for C-O⁻ stretching (1200–1250 cm⁻¹) and absence of O-H stretches (3200–3600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 142.58 (phenolate fragment) and 399.84 (tetraphenylphosphanium chloride) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediates for 4-chloro-3-methylphenolate;tetraphenylphosphanium in catalytic systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and Gibbs free energy profiles. Software like Gaussian or ORCA can simulate nucleophilic attack mechanisms .

  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways and competing side reactions .

  • Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to resolve discrepancies .

    • Data Table :
Computational MethodApplicationSoftware Example
DFTTransition statesGaussian
AFIRReaction pathwaysGRRM
Molecular DynamicsSolvent effectsGROMACS

Q. How should researchers address contradictions in solubility data for 4-chloro-3-methylphenolate;tetraphenylphosphanium across different solvents?

  • Methodological Answer :

  • Systematic Solubility Screening : Use a factorial design to test solvents (e.g., DMSO, acetonitrile, ethanol) at varying temperatures (0–50°C). Measure solubility via UV-Vis spectroscopy at λ_max ≈ 270 nm .
  • Data Reconciliation : Apply multivariate regression to identify outliers. Contradictions may arise from impurities or hydration states; use Karl Fischer titration to quantify water content .
  • Thermodynamic Modeling : Calculate Hansen solubility parameters to rationalize solvent interactions .

Q. What safety protocols are critical when handling tetraphenylphosphonium derivatives due to their hygroscopic or reactive nature?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at 0–6°C to prevent hydrolysis. Use desiccants in storage containers .
  • Handling : Employ gloveboxes for moisture-sensitive reactions. Monitor for exothermic decomposition above 150°C using differential scanning calorimetry (DSC) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .

Methodological Design Considerations

Q. How can factorial design optimize the synthesis of 4-chloro-3-methylphenolate;tetraphenylphosphanium for scale-up studies?

  • Methodological Answer :

  • Variables : Test solvent polarity, temperature, and stirring rate in a 2³ factorial design. Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions for >90% yield .

Q. What hybrid experimental-computational approaches accelerate the discovery of novel applications for this compound?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Pair automated synthesis robots with machine learning to screen catalytic or biological activity .
  • Feedback Loops : Integrate experimental data (e.g., XRD, kinetics) into computational models to refine predictions iteratively .

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